molecular formula C16H16O B15316685 2-Methyl-3,3-diphenylpropanal

2-Methyl-3,3-diphenylpropanal

Cat. No.: B15316685
M. Wt: 224.30 g/mol
InChI Key: BNDURPQXTFHCMS-UHFFFAOYSA-N
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Description

2-Methyl-3,3-diphenylpropanal is an organic compound with the molecular formula C16H16O. It is a member of the aldehyde family, characterized by the presence of a formyl group (-CHO) attached to a carbon atom. This compound is notable for its structural complexity, featuring a methyl group and two phenyl groups attached to a central carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3,3-diphenylpropanal typically involves the Grignard reaction, a well-known method in organic chemistry. The process begins with the preparation of a Grignard reagent, which is then reacted with an appropriate aldehyde or ketone. For instance, one common route involves the reaction of benzylmagnesium chloride with acetophenone, followed by hydrolysis to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions, utilizing automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations. The use of solvents like toluene or tetrahydrofuran (THF) is common to facilitate the reaction and improve yield .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3,3-diphenylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: 2-Methyl-3,3-diphenylpropanoic acid.

    Reduction: 2-Methyl-3,3-diphenylpropanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism by which 2-Methyl-3,3-diphenylpropanal exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity by disrupting microbial cell walls or membranes .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: A simpler aromatic aldehyde with a single phenyl group.

    Acetophenone: A ketone with a phenyl group and a methyl group.

    2-Methyl-3-phenylpropanal: Similar structure but with only one phenyl group.

Uniqueness

2-Methyl-3,3-diphenylpropanal is unique due to the presence of two phenyl groups and a methyl group attached to the same carbon atom, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-methyl-3,3-diphenylpropanal

InChI

InChI=1S/C16H16O/c1-13(12-17)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3

InChI Key

BNDURPQXTFHCMS-UHFFFAOYSA-N

Canonical SMILES

CC(C=O)C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

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